2-(2-(5-Nitrofuran-2-yl)vinyl)benzofuran
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Overview
Description
2-(2-(5-Nitrofuran-2-yl)vinyl)benzofuran is a heterocyclic compound that combines the structural features of both furan and benzofuran.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Nitrofuran-2-yl)vinyl)benzofuran typically involves the following steps:
Starting Materials: The synthesis begins with 5-nitrofuran-2-carbaldehyde and benzofuran.
Condensation Reaction: The key step involves a condensation reaction between 5-nitrofuran-2-carbaldehyde and benzofuran in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the formation of the desired product.
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2-(5-Nitrofuran-2-yl)vinyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The furan ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3).
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced furan derivatives.
Substitution: Formation of halogenated or nitrated products.
Scientific Research Applications
2-(2-(5-Nitrofuran-2-yl)vinyl)benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as an antimicrobial agent in treating infections caused by drug-resistant bacteria.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(2-(5-Nitrofuran-2-yl)vinyl)benzofuran primarily involves its interaction with bacterial enzymes. The nitrofuran moiety is reduced within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins. This results in the inhibition of bacterial growth and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
5-Nitrofuran-2-carbaldehyde: Shares the nitrofuran moiety but lacks the benzofuran structure.
Benzofuran: Lacks the nitrofuran moiety but shares the benzofuran structure.
2-Nitrobenzofuran: Contains the nitro group on the benzofuran ring but lacks the vinyl linkage
Uniqueness
2-(2-(5-Nitrofuran-2-yl)vinyl)benzofuran is unique due to its combined structural features of both furan and benzofuran, which contribute to its distinct chemical reactivity and biological activity. The presence of the nitrofuran moiety enhances its antimicrobial properties, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H9NO4 |
---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-benzofuran |
InChI |
InChI=1S/C14H9NO4/c16-15(17)14-8-7-11(19-14)5-6-12-9-10-3-1-2-4-13(10)18-12/h1-9H/b6-5+ |
InChI Key |
PDNQAFFHQHDJCN-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)/C=C/C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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